molecular formula C11H12N2O6 B4929453 ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate

ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate

Cat. No.: B4929453
M. Wt: 268.22 g/mol
InChI Key: YOZDBDUMEDNZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate is an organic compound with the molecular formula C11H14N2O5 It is a derivative of 2-methoxy-5-nitroaniline and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate typically involves a multi-step process starting from 2-methoxy-5-nitroaniline. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products Formed

    Reduction: Ethyl 2-(2-methoxy-5-aminoanilino)-2-oxoacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, which make it valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-3-19-11(15)10(14)12-8-6-7(13(16)17)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZDBDUMEDNZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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